molecular formula C9H6ClF3O2 B6161140 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one CAS No. 1803740-58-0

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one

Cat. No.: B6161140
CAS No.: 1803740-58-0
M. Wt: 238.6
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Description

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy functional groups

Properties

CAS No.

1803740-58-0

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

2,4,5-trifluoro-3-methoxybenzene+chloroacetyl chlorideAlCl32-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one\text{2,4,5-trifluoro-3-methoxybenzene} + \text{chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one} 2,4,5-trifluoro-3-methoxybenzene+chloroacetyl chlorideAlCl3​​2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the final product. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,4,5-trifluoro-3-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one
  • 2-chloro-1-(2,5-difluoro-3-methoxyphenyl)ethan-1-one
  • 2-chloro-1-(2,4,5-trifluorophenyl)ethan-1-one

Uniqueness

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of fluorine and methoxy groups on the aromatic ring. This arrangement can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

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